Cas no 892390-27-1 ((S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester)
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
- (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
- ADWPVFGFNNKQIP-VIFPVBQESA-N
- HT918
- AM101506
- 1-N-Boc-(3S)-3-(ethylamino)pyrrolidine
- (S)-1-tert-butoxycarbonyl-3-ethylamino-pyrrolidine
- (S)-tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
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- Inchi: 1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
- InChI Key: ADWPVFGFNNKQIP-VIFPVBQESA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H](C1)NCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- Topological Polar Surface Area: 41.6
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7069268-0.05g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 0.05g |
$202.0 | 2023-05-30 | |
| Enamine | EN300-7069268-0.1g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 0.1g |
$301.0 | 2023-05-30 | |
| Enamine | EN300-7069268-0.25g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 0.25g |
$431.0 | 2023-05-30 | |
| Enamine | EN300-7069268-0.5g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 0.5g |
$679.0 | 2023-05-30 | |
| Enamine | EN300-7069268-1.0g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 1g |
$871.0 | 2023-05-30 | |
| Enamine | EN300-7069268-2.5g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 2.5g |
$1707.0 | 2023-05-30 | |
| Enamine | EN300-7069268-5.0g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 5g |
$2525.0 | 2023-05-30 | |
| Enamine | EN300-7069268-10.0g |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |
892390-27-1 | 95% | 10g |
$3746.0 | 2023-05-30 | |
| 1PlusChem | 1P020NEU-50mg |
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester |
892390-27-1 | 95% | 50mg |
$303.00 | 2023-12-16 | |
| 1PlusChem | 1P020NEU-100mg |
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester |
892390-27-1 | 95% | 100mg |
$434.00 | 2023-12-16 |
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester Suppliers
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester: A Comprehensive Overview
(S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 892390-27-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered cyclic amine, and is characterized by its ethylamino substituent at the 3-position and a tert-butyl ester group at the 1-position. The (S) configuration denotes the specific stereochemistry at the chiral center, which is crucial for its biological activity and selectivity.
The synthesis of (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step processes, including alkylation, amidation, and esterification reactions. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, leveraging chiral catalysts and ligands. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process.
In terms of applications, this compound has been extensively studied for its potential in drug discovery. Its unique structure makes it a valuable building block for constructing bioactive molecules, particularly in the development of peptide mimetics and enzyme inhibitors. For instance, researchers have employed this compound as a precursor in the synthesis of novel antibiotics targeting resistant bacterial strains.
Recent studies have highlighted the role of (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester in modulating cellular signaling pathways. Specifically, it has been shown to interact with G-protein coupled receptors (GPCRs), which are critical targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate these receptors without causing significant off-target effects has made it a promising lead compound for further drug development.
The stereochemistry of this compound plays a pivotal role in its biological activity. The (S) configuration ensures proper alignment with the target protein's active site, thereby enhancing binding affinity and selectivity. This has been corroborated by X-ray crystallography studies, which provide atomic-level insights into the compound-protein interactions.
In addition to its pharmacological applications, (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester has also found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in sensors and nanotechnology. The compound's amphiphilic nature facilitates its adsorption onto hydrophobic surfaces, making it suitable for creating responsive surfaces that can detect chemical or biological analytes.
From an environmental standpoint, researchers have investigated the biodegradability and ecotoxicity of this compound. Studies indicate that under aerobic conditions, it undergoes rapid microbial degradation, minimizing its environmental footprint. This is particularly important given the increasing emphasis on green chemistry principles in industrial processes.
In conclusion, (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a versatile compound with diverse applications across multiple disciplines. Its unique structure, stereochemistry, and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new facets of its properties and applications, this compound is poised to play an even greater role in advancing science and technology.
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